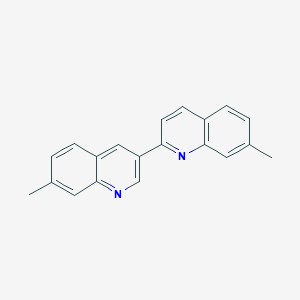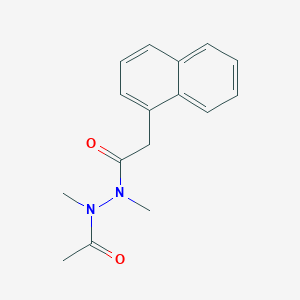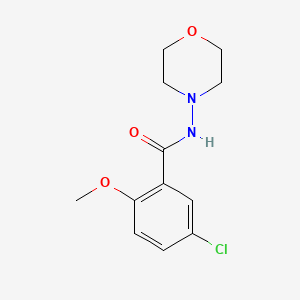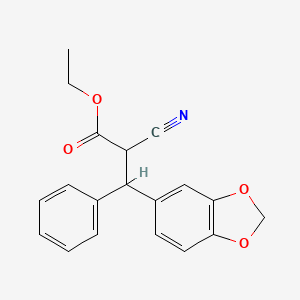
2,3'-Biquinoline, 7,7'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7’-Dimethyl-2,3’-biquinoline is an organic compound with the molecular formula C20H16N2. It belongs to the biquinoline family, characterized by two quinoline units connected through a single bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7’-dimethyl-2,3’-biquinoline typically involves the reaction of 2-methylquinoline with suitable reagents under specific conditions. One common method is the Fe-catalyzed three-component reaction, which includes 2-methylquinoline, anthranils, and N,N-dimethylacetamide (DMA). This reaction undergoes C(sp3)-H activation, amination, nucleophilic addition, dehydration, and oxydehydrogenation steps .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis protocols used in laboratory settings can be scaled up for industrial applications. The use of Fe-catalyzed reactions and other environmentally friendly methods are preferred for large-scale production due to their efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 7,7’-Dimethyl-2,3’-biquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogens or other functional groups replace hydrogen atoms on the quinoline rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
7,7’-Dimethyl-2,3’-biquinoline has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7,7’-dimethyl-2,3’-biquinoline involves its interaction with molecular targets through coordination bonds, hydrogen bonding, and π-stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
2,2’-Biquinoline: Another member of the biquinoline family with different substitution patterns.
6,6’-Dimethyl-2,2’-biquinoline: Similar structure but with methyl groups at different positions.
8,8’-Dimethyl-2,2’-biquinoline: Another variant with methyl groups at the 8,8’ positions.
Uniqueness: 7,7’-Dimethyl-2,3’-biquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
141854-18-4 |
|---|---|
Molecular Formula |
C20H16N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
7-methyl-2-(7-methylquinolin-3-yl)quinoline |
InChI |
InChI=1S/C20H16N2/c1-13-4-6-16-11-17(12-21-19(16)9-13)18-8-7-15-5-3-14(2)10-20(15)22-18/h3-12H,1-2H3 |
InChI Key |
INRAOBDQLLIPKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C3=CN=C4C=C(C=CC4=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-butoxy-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12482739.png)
![Propyl 2-chloro-5-[5-(2,2-dicyanoethenyl)furan-2-yl]benzoate](/img/structure/B12482740.png)
![3-hydroxy-7,7-dimethyl-4-(4-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12482746.png)
![3-hydroxy-4-[4-(propan-2-yl)phenyl]-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12482747.png)
![9-(6-nitro-1,3-benzodioxol-5-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12482748.png)
![Methyl 3-(pentanoylamino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12482755.png)
![2-[4-(1H-imidazol-2-yl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12482768.png)

![(4R,7S)-3-hydroxy-7-(thiophen-2-yl)-4-(2,4,5-trimethoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12482786.png)
![1-[4-(benzyloxy)-3,5-dibromophenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12482789.png)
![1-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B12482792.png)

![Methyl 5-{[2-(benzyloxy)-3-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12482811.png)

